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Introduction
Demethoxyencecalinol is a naturally occurring chromene derivative that has been isolated

from various plant species, including Helianthella uniflora, Ageratina altissima, and Encelia

farinosa.[1] The structural elucidation of such natural products is a critical step in drug

discovery and development, providing the foundational chemical information required for

understanding its biological activity, mechanism of action, and potential for therapeutic

applications.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for

the unambiguous determination of the chemical structure of novel compounds.[1][2][3] This

application note details the use of one- and two-dimensional NMR techniques for the structural

elucidation of demethoxyencecalinol.

The complete assignment of the proton (¹H) and carbon-13 (¹³C) NMR spectra is paramount for

structural confirmation.[1] Through a combination of 1D NMR (¹H and ¹³C) and 2D NMR

experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum

Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), the precise

connectivity and spatial arrangement of atoms within the molecule can be determined.[4][5][6]

[7]
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The following tables summarize the quantitative NMR data for demethoxyencecalinol
acquired in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for Demethoxyencecalinol (CDCl₃, 500 MHz)

Position
Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration

H-3 5.50 d 9.9 1H

H-4 6.27 d 9.9 1H

H-5 7.18 d 8.4 1H

H-7 7.10 dd 8.4, 2.1 1H

H-8 7.51 d 2.1 1H

2-CH₃ (a) 1.45 s 3H

2-CH₃ (b) 1.45 s 3H

6-COCH₃ 2.52 s 3H

Data sourced

from Benchchem

Application Note.

[1]

Table 2: ¹³C NMR Spectroscopic Data for Demethoxyencecalinol (CDCl₃, 125 MHz)
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Position Chemical Shift (δ) ppm

C-2 77.8

C-3 129.9

C-4 122.1

C-4a 121.5

C-5 127.4

C-6 130.5

C-7 128.8

C-8 132.2

C-8a 154.2

2-CH₃ (a) 28.2

2-CH₃ (b) 28.2

6-COCH₃ 26.5

6-COCH₃ 197.8

Data sourced from Benchchem Application

Note.[1]

Experimental Protocols
Detailed methodologies for the key NMR experiments required for the structural elucidation of

demethoxyencecalinol are provided below.

1. Sample Preparation:

Weigh approximately 5-10 mg of purified demethoxyencecalinol.

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing

0.03% v/v tetramethylsilane (TMS) as an internal standard.
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Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

Objective: To determine the number of different types of protons, their chemical environment,

and their neighboring protons.

Protocol:

Acquire a one-dimensional proton NMR spectrum on a 500 MHz spectrometer.

Typical parameters: spectral width of 12 ppm, acquisition time of 2 seconds, relaxation

delay of 2 seconds, and 16 scans.

Process the data with an exponential window function (line broadening of 0.3 Hz) prior to

Fourier transformation.

Phase and baseline correct the spectrum.

Reference the spectrum to the TMS signal at 0.00 ppm.

Integrate all signals and determine the multiplicity and coupling constants of each

resonance.[1]

3. ¹³C NMR Spectroscopy:

Objective: To determine the number of different types of carbon atoms in the molecule.

Protocol:

Acquire a one-dimensional carbon-13 NMR spectrum on the same spectrometer.

Typical parameters: spectral width of 220 ppm, acquisition time of 1 second, relaxation

delay of 2 seconds, and 1024 scans.[1]

Process the data with an exponential window function (line broadening of 1.0 Hz).

Phase and baseline correct the spectrum.
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Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

4. 2D COSY (Correlation Spectroscopy):

Objective: To identify protons that are coupled to each other, typically through two or three

bonds.[4][7]

Protocol:

Acquire a 2D ¹H-¹H COSY spectrum.

Typical parameters: spectral width of 12 ppm in both dimensions, 2048 data points in F2,

256 increments in F1, and 8 scans per increment.[1]

Process the data using a sine-bell window function in both dimensions.

Analyze the cross-peaks to establish correlations between coupled protons (e.g., H-3 and

H-4; H-5, H-7, and H-8).[1]

5. 2D HSQC (Heteronuclear Single Quantum Coherence):

Objective: To identify one-bond proton-carbon correlations.[7][8]

Protocol:

Acquire a 2D ¹H-¹³C HSQC spectrum.

Typical parameters: spectral width of 12 ppm in F2 (¹H) and 160 ppm in F1 (¹³C), 1024

data points in F2, 256 increments in F1, and 16 scans per increment.[1]

Process the data using a sine-bell window function in both dimensions.

Correlate each proton signal to its directly attached carbon atom.

6. 2D HMBC (Heteronuclear Multiple Bond Correlation):

Objective: To identify longer-range (typically 2-3 bond) correlations between protons and

carbons.[7][8]
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Protocol:

Acquire a 2D ¹H-¹³C HMBC spectrum.

Typical parameters: spectral width of 12 ppm in F2 (¹H) and 220 ppm in F1 (¹³C), 2048

data points in F2, 256 increments in F1, and 32 scans per increment.

The experiment is optimized for a long-range coupling constant of 8 Hz.

Process the data using a sine-bell window function in both dimensions.

Use the cross-peaks to connect molecular fragments and establish the complete carbon

skeleton.
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Caption: Workflow for the structural elucidation of Demethoxyencecalinol.
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Caption: Key COSY and HMBC correlations for Demethoxyencecalinol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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